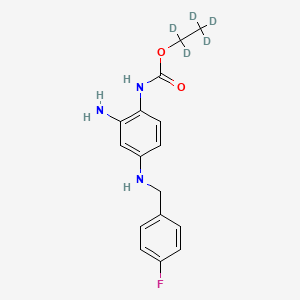

Retigabine-d4 Dihydrochloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOBBVZJEWWZFR-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Retigabine D4 Dihydrochloride for Research Purposes

Methodologies for Selective Deuterium (B1214612) Incorporation into Complex Organic Scaffolds

The synthesis of Retigabine-d4 Dihydrochloride requires the selective introduction of four deuterium atoms onto the core molecular structure. The most common position for this labeling is the benzyl (B1604629) group, creating N-[2-Amino-4-[4-(fluorobenzyl-d4)amino]phenyl]carbamic Acid Ethyl Ester Dihydrochloride. Achieving this requires specific synthetic strategies that can precisely control the location of deuterium incorporation.

One effective and widely used method is catalytic reductive amination . A general synthesis for Retigabine (B32265) analogues often involves the reaction of a phenylenediamine derivative with an appropriate benzaldehyde. pitt.edu To create the d4 analogue, this process can be adapted in one of two primary ways:

Using a Deuterated Aldehyde: The reaction can employ 4-fluoro-d4-benzaldehyde as a starting material. This deuterated aldehyde is reacted with the appropriate amino-phenyl carbamate (B1207046) derivative.

Using a Deuterating Reducing Agent: An alternative involves a standard reductive amination reaction using a deuterium source as the reducing agent, such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst like Palladium on carbon (Pd/C).

A plausible synthetic route, based on known chemical reactions for similar structures, is outlined in Scheme 1. pitt.edu This involves the reductive amination of a protected diamine with a deuterated aldehyde, followed by deprotection to yield the final deuterated product. pitt.edu

Scheme 1: Illustrative Synthesis of Deuterated Retigabine

Other advanced methods for deuterium incorporation into complex molecules include transition-metal-catalyzed C-H activation and epoxide ring-opening with deuterium-containing catalysts, which allow for late-stage deuteration with high selectivity. advancedsciencenews.com

Analytical Techniques for Confirming Deuteration Pattern and Isotopic Enrichment

After synthesis, it is crucial to verify the exact location of the deuterium atoms and the isotopic purity of the compound. This is accomplished through a combination of sophisticated analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly tandem MS (MS/MS) with a Quadrupole Time-of-Flight (QTOF) analyzer, is a primary tool for confirming deuteration. nih.govcerilliant.com

Molecular Ion Peak: The molecular weight of Retigabine-d4 (free base) is expected to be approximately 307.17 g/mol , an increase of ~4 Da compared to the non-deuterated Retigabine (~303.14 g/mol ). The mass spectrometer will detect this mass shift in the molecular ion peak.

Fragmentation Analysis: MS/MS analysis involves fragmenting the molecule and analyzing the resulting ions. By comparing the fragmentation pattern of the deuterated compound to its non-deuterated standard, researchers can pinpoint the location of the deuterium atoms. cerilliant.com For Retigabine-d4 labeled on the fluorobenzyl ring, fragments containing this ring will show the corresponding mass shift, while fragments without it will not. cerilliant.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Retigabine-d4, the signals corresponding to the protons on the deuterated benzyl ring will be absent or significantly diminished. This provides direct evidence of successful deuterium substitution.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment within the molecule.

¹³C NMR: The carbon atoms bonded to deuterium will show a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield shift compared to the corresponding carbons in the non-deuterated compound.

Isotopic purity, or isotopic enrichment, refers to the percentage of the compound that is the desired d4 species versus other isotopic variants (d0, d1, d2, d3, etc.). google.com This is a critical parameter for its use as an internal standard.

Mass spectrometry is the primary method for this assessment. By examining the isotopic cluster of the molecular ion peak, the relative abundance of each deuterated species can be calculated. cerilliant.com The results are often presented in a table after correcting for the natural abundance of isotopes like ¹³C and ¹⁵N. cerilliant.com

| Isotopologue | Theoretical Mass Increase (Da) | Measured Relative Abundance (%) | Corrected Isotopic Purity (%) |

|---|---|---|---|

| d0 (Non-deuterated) | 0 | 0.01 | <0.1% |

| d1 | 1 | 0.28 | ~0.3% |

| d2 | 2 | 0.59 | ~0.6% |

| d3 | 3 | 1.36 | ~1.4% |

| d4 (Target) | 4 | 97.70 | >97% |

| d5 | 5 | 0.06 | <0.1% |

This table is illustrative, based on typical requirements for isotopically labeled standards. Actual batch results may vary.

Molecular Pharmacology of Retigabine D4: Elucidating Kv7 Channel Modulation

Reconfirmation of Retigabine's Primary Mechanism of Action as a KCNQ/Kv7 Potassium Channel Opener

Retigabine (B32265) (also known as ezogabine) is recognized as the first-in-class potassium (K+) channel opener developed for the treatment of epilepsy. wiley.com Its principal mechanism of action is the positive allosteric modulation of neuronal KCNQ/Kv7 potassium channels. wiley.comtandfonline.comnih.gov These channels, particularly subtypes Kv7.2 through Kv7.5, are pivotal in regulating neuronal excitability. wiley.comfrontiersin.org By enhancing the activity of these channels, retigabine effectively suppresses neuronal hyperexcitability, which is a hallmark of epileptic seizures. nih.govplos.org

Retigabine demonstrates selective activity on Kv7 channel subtypes Kv7.2, Kv7.3, Kv7.4, and Kv7.5, while notably sparing the cardiac Kv7.1 channel. nih.govplos.org The neuronal M-current, a critical regulator of neuronal firing, is primarily mediated by heteromeric Kv7.2/Kv7.3 channels, which are prominently expressed in the central nervous system. nih.govnanion.de These heteromers are the most common assembly found in the CNS and are a key target for retigabine's anticonvulsant effects. plos.orgnih.gov

The drug's efficacy is particularly pronounced on these Kv7.2/Kv7.3 heteromers, which are crucial for limiting repetitive firing and stabilizing the neuronal membrane potential. plos.orgnanion.de Mutations in the genes encoding Kv7.2 and Kv7.3 (KCNQ2 and KCNQ3) have been linked to inherited epilepsy syndromes, further underscoring the importance of these specific subtypes in seizure pathology. wiley.comnanion.de Research has shown that retigabine potently enhances the currents mediated by these heteromeric channels. plos.orgnanion.de

The differential sensitivity of Kv7 subtypes to retigabine is a key aspect of its pharmacological profile. While it activates homomeric Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels to varying degrees, its action on the heteromeric Kv7.2/7.3 configuration is considered central to its therapeutic effect in epilepsy. tandfonline.comjneurosci.org

Retigabine enhances Kv7 channel function through two primary mechanisms: a hyperpolarizing shift in the voltage-dependence of channel activation and an increase in the maximal open probability of the channels. tandfonline.comjneurosci.org This means that the channels are more likely to be open at the normal resting membrane potential and that they open more readily in response to depolarization. wiley.comnih.gov

The binding of retigabine to a hydrophobic pocket near the channel's activation gate stabilizes the open conformation of the channel. wiley.comnih.gov This allosteric modulation facilitates a leftward shift in the voltage-activation curve, meaning less depolarization is required to open the channels. nih.govjneurosci.org For instance, in studies with Kv7.2/7.3 heteromers, retigabine has been shown to shift the half-activation potential (V1/2) to more negative values by approximately -30 mV. jneurosci.org This hyperpolarizing shift is a hallmark of retigabine's action and contributes significantly to its ability to dampen neuronal excitability. tandfonline.comjneurosci.org

Activation of Neuronal Kv7 Channel Subtypes (Kv7.2-7.5, with Emphasis on Kv7.2/7.3 Heteromers)

Investigation of Deuterium (B1214612) Isotope Effects on Receptor Binding and Functional Efficacy

The substitution of hydrogen with its heavier isotope, deuterium, can influence the pharmacokinetic and pharmacodynamic properties of a drug. In the context of Retigabine-d4 Dihydrochloride, this modification is explored for its potential to alter the interaction with Kv7 channels and the resulting functional effects.

While direct comparative binding studies specifically for this compound are not extensively detailed in the provided search results, the fundamental binding site of retigabine on Kv7 channels is well-characterized. Retigabine binds to a hydrophobic pocket within the pore domain of Kv7.2-Kv7.5 channels. wiley.comnih.gov A critical tryptophan residue within the S5 transmembrane segment is essential for this interaction. plos.orgrupress.org

Deuteration is not expected to fundamentally change the primary binding site. However, the strength of the interaction (binding affinity) could be subtly altered. Deuterium forms a stronger covalent bond with carbon than hydrogen, which can affect the molecule's conformational flexibility and electronic properties. These subtle changes could influence how the ligand fits into its binding pocket and the stability of the drug-receptor complex. Further research is required to quantify any differences in binding affinity between retigabine and its deuterated analog for various Kv7 channel subtypes.

Electrophysiological studies are crucial for understanding the functional consequences of deuterium substitution. While specific data for Retigabine-d4 is limited in the search results, we can infer potential effects based on the known mechanism of retigabine and general principles of deuterium isotope effects.

Retigabine enhances Kv7 currents by shifting the voltage-dependence of activation to more hyperpolarized potentials and increasing the maximal conductance. tandfonline.comjneurosci.org For example, 10 µM retigabine can cause a nearly twofold increase in the peak conductance of nodal M-currents and shift the midpoint of voltage-dependent activation by approximately -30 mV. jneurosci.org

The table below summarizes the known electrophysiological effects of retigabine on Kv7.2/7.3 channels, which would be the benchmark for comparison with Retigabine-d4.

| Parameter | Effect of Retigabine | Reported Values |

| Voltage of half-maximal activation (V1/2) | Hyperpolarizing shift | ~ -30 mV shift with 10 µM Retigabine jneurosci.org |

| Maximal Conductance (Gmax) | Increase | Nearly twofold increase with 10 µM Retigabine jneurosci.org |

| Activation Kinetics | Acceleration | Significantly faster activation plos.orgjneurosci.org |

| Deactivation Kinetics | Slowing | Significantly slower deactivation plos.orgjneurosci.org |

A study on Retigabine-d4 would need to generate similar data to determine if the deuterated compound exhibits enhanced, diminished, or equivalent potency and efficacy in modulating these channel properties.

The substitution of hydrogen with deuterium can affect reaction rates, a phenomenon known as the kinetic isotope effect. In the context of ion channel gating, which involves conformational changes, deuterium substitution in a modulating drug could influence the kinetics of channel opening and closing.

Studies on other ion channels have shown that substituting deuterium oxide (D2O) for water can slow down channel gating kinetics. nih.gov For instance, the activation time constant of proton channels was found to be about three times slower in D2O. nih.gov While this is an effect of the solvent, deuteration of the ligand itself could have more localized and subtle effects on the conformational transitions of the channel protein it binds to.

Retigabine is known to accelerate activation and slow the deactivation of Kv7 channels. plos.orgjneurosci.org The stronger C-D bond compared to the C-H bond in Retigabine-d4 might lead to a more stable interaction with the channel in its open state, potentially leading to a more pronounced slowing of deactivation kinetics. Conversely, the transition to the open state might be subtly altered. Detailed patch-clamp analysis would be required to resolve any such differences in the rates of channel activation, deactivation, and the stability of different open states when modulated by Retigabine-d4 compared to retigabine.

Lack of Specific Research on this compound's Molecular Pharmacology

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data focusing on the molecular pharmacology of This compound as it pertains to the structural determinants of Kv7 channel activation. The existing body of research overwhelmingly concentrates on the non-deuterated parent compound, retigabine (also known as ezogabine).

The use of deuterated analogs like Retigabine-d4 is a common strategy in medicinal chemistry, primarily aimed at altering the pharmacokinetic profile of a drug, such as its metabolic stability. The replacement of hydrogen atoms with deuterium atoms can slow down metabolic processes, but it is not expected to change the fundamental mechanism of how the compound interacts with its protein target (i.e., its pharmacodynamics).

Consequently, detailed investigations including mutagenesis studies and molecular modeling to identify key amino acid interactions and structure-activity relationships have been performed extensively with retigabine. This research has established that the binding and activation mechanism is conserved across retigabine-sensitive Kv7 channels.

Key Findings for Retigabine (Parent Compound):

Critical Tryptophan Residue: A conserved tryptophan residue within the S5 transmembrane segment of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels is essential for the action of retigabine. nih.govnih.govresearchgate.net In Kv7.2, this residue is Tryptophan-236 (W236), and in Kv7.3, it is Tryptophan-265 (W265). nih.govnih.gov

Binding Interaction: This tryptophan residue acts as a hydrogen bond donor to the carbamate (B1207046) group of retigabine, an interaction crucial for the drug's channel-opening effect. nih.gov

Binding Pocket: Retigabine binds within a hydrophobic pocket located at the interface between the S5 and S6 helices of adjacent channel subunits. researchgate.netdiva-portal.org

Mutagenesis Studies: Experiments involving the mutation of this key tryptophan residue to another amino acid, such as leucine, have been shown to dramatically reduce or completely abolish the channel's sensitivity to retigabine. nih.govresearchgate.net

Molecular Modeling: Computational models and, more recently, cryogenic electron microscopy (cryo-EM) structures have provided detailed insights into the binding orientation of retigabine and its interactions with various residues within the binding pocket. frontiersin.orgunina.itnih.gov

Given the strict constraint to focus solely on this compound, it is not possible to generate the requested article with scientifically accurate and sourced information that specifically details mutagenesis and molecular modeling studies performed with this deuterated analog. The scientific community has directed these resource-intensive studies toward the parent compound, with the understanding that the binding mechanism is fundamentally the same.

Therefore, the specific data required to populate the subsections on the identification of key amino acid residues and molecular modeling studies for This compound are not present in the current body of published scientific research.

Preclinical Pharmacokinetic Research of Retigabine D4 Dihydrochloride in Animal Models

Application of Deuterium (B1214612) Labeling in Investigating Metabolic Pathways and Enzyme Kinetics

Deuterium labeling is a valuable technique in drug metabolism studies. The substitution of hydrogen with deuterium atoms can provide a unique signature for mass spectrometry-based analysis, allowing for the precise tracking of a drug and its metabolites.

Elucidation of Major Biotransformation Routes: N-Glucuronidation and N-Acetylation

The primary metabolic pathways for retigabine (B32265) in various species, including rats and dogs, are N-glucuronidation and N-acetylation. europa.eunih.gov In rats, retigabine is metabolized through both glucuronidation and extensive acetylation reactions. nih.gov In dogs, the metabolic profile is simpler, with N-glucuronidation being a key route. nih.gov

The use of Retigabine-d4 Dihydrochloride in preclinical animal models would allow researchers to definitively trace the fate of the parent compound through these pathways. By analyzing biological samples (e.g., plasma, urine, feces) using mass spectrometry, the deuterated metabolites can be distinguished from endogenous compounds and from metabolites of any co-administered drugs. This is particularly useful in complex biological matrices where multiple metabolic processes occur simultaneously.

Characterization of Metabolizing Enzyme Systems (e.g., NAT2, UGT1A4, UGT1A1, UGT1A3, UGT1A9)

In vitro studies with human liver microsomes have identified the specific enzymes responsible for retigabine's metabolism. N-acetyltransferase 2 (NAT2) is the primary enzyme responsible for the N-acetylation of retigabine. nih.gov The subsequent N-glucuronidation is catalyzed by several UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A4 playing a major role, and UGT1A1, UGT1A3, and UGT1A9 also contributing. nih.govnih.gov

By incubating this compound with specific recombinant human UGT and NAT enzymes, researchers can confirm the role of each enzyme in the metabolism of the deuterated compound. This would involve measuring the rate of formation of the deuterated N-acetyl and N-glucuronide metabolites. Such studies are crucial for understanding potential drug-drug interactions and inter-individual variability in metabolism due to genetic polymorphisms in these enzymes. nih.gov

| Enzyme Family | Specific Enzyme | Role in Retigabine Metabolism |

| N-acetyltransferases | NAT2 | Primary enzyme for N-acetylation. nih.gov |

| UDP-glucuronosyltransferases | UGT1A4 | Major enzyme for N-glucuronidation. nih.govnih.gov |

| UGT1A1 | Contributes to N-glucuronidation. nih.gov | |

| UGT1A3 | Contributes to N-glucuronidation. nih.gov | |

| UGT1A9 | Contributes to N-glucuronidation. nih.govnih.gov |

Role of Deuterium in Tracing Metabolite Formation and Identifying Uncharacterized Metabolites

The stable isotopic label of this compound serves as a powerful tracer to follow the formation of its metabolites. The unique mass shift imparted by the four deuterium atoms allows for the confident identification of drug-related material in complex chromatograms obtained from biological samples. nih.gov This is instrumental in constructing a comprehensive metabolic map.

Furthermore, this technique can aid in the discovery of previously uncharacterized or minor metabolites. By searching for the specific isotopic signature of the deuterated drug, novel metabolic products that might otherwise be missed due to low abundance or interference from endogenous compounds can be identified.

Assessment of Deuterium Kinetic Isotope Effects on Biotransformation Rates

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). wikipedia.orgwikipedia.org This effect is most pronounced when the C-H bond is broken in the rate-determining step of a reaction. wikipedia.org In the context of drug metabolism, a significant KIE can lead to a slower rate of biotransformation.

Impact of Deuteration on Metabolic Clearance and Half-Life in Experimental Animal Species

The metabolism of retigabine is a key determinant of its clearance and half-life. europa.eu By introducing deuterium at a site of metabolic attack, the rate of metabolism can be slowed, potentially leading to a decrease in metabolic clearance and an increase in the drug's half-life.

Preclinical studies in animal models such as rats and dogs would be necessary to quantify the impact of deuteration in this compound on these pharmacokinetic parameters. Such studies would involve administering the deuterated compound and its non-deuterated counterpart to different groups of animals and comparing their plasma concentration-time profiles. While specific data for this compound is not publicly available, the general principle suggests that if the deuteration is at a metabolically active site, an extended half-life could be observed.

Hypothetical Comparison of Pharmacokinetic Parameters in an Animal Model (This table is for illustrative purposes based on the theoretical kinetic isotope effect and does not represent actual experimental data for this compound)

| Compound | Metabolic Clearance (mL/min/kg) | Half-Life (hours) |

| Retigabine | Hypothetical Value X | Hypothetical Value Y |

| This compound | Potentially < X | Potentially > Y |

Analysis of Deuterium's Influence on Systemic Exposure and Bioavailability in Preclinical Investigations

A change in metabolic clearance directly influences the systemic exposure (Area Under the Curve or AUC) and bioavailability of a drug. A decrease in first-pass metabolism due to the kinetic isotope effect can lead to an increase in oral bioavailability.

To assess the influence of deuteration on the systemic exposure and bioavailability of this compound, preclinical studies in animal models would compare its pharmacokinetic profile following both intravenous and oral administration against the non-deuterated form. An increase in the AUC following oral administration of the deuterated compound, without a corresponding increase after intravenous administration, would suggest a reduction in first-pass metabolism. The absolute oral bioavailability of retigabine is approximately 60%. europa.eu

Pharmacokinetic Profiling in Animal Models Utilizing Retigabine-d4 as a Tracer

Preclinical studies in various animal models have been crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) of retigabine. These studies provide foundational knowledge for understanding its behavior in biological systems.

Following oral administration, retigabine is rapidly absorbed across all tested animal species, with peak plasma concentrations (Tmax) typically reached within 0.5 to 2 hours. nih.gov The absolute oral bioavailability is approximately 60%. nih.govtga.gov.au

Retigabine exhibits widespread distribution throughout the body. In rats, tissue distribution studies using radiolabeled retigabine showed the highest concentrations in the gastrointestinal tract, muscle, liver, and blood, with rapid elimination from all tissues and no evidence of sequestration. tga.gov.au The steady-state volume of distribution after intravenous administration is reported to be between 2 and 3 L/kg. Plasma protein binding is consistent across various species, at approximately 80-85%. tga.gov.au

A notable aspect of retigabine's distribution is its penetration into the central nervous system. Studies in mice and rats have explored the brain-to-plasma concentration ratio. In mice, the brain-to-plasma ratio for retigabine was found to be 0.16, indicating less than optimal brain penetration. nih.govnih.govresearchgate.net However, another report noted that retigabine concentrations in rat brain were approximately double those in plasma. tga.gov.au This difference may be attributable to variations in experimental design or species-specific characteristics.

| Parameter | Species | Value | Citation |

|---|---|---|---|

| Absolute Oral Bioavailability | General | ~60% | nih.govtga.gov.au |

| Time to Peak Plasma Concentration (Tmax) | General Animal Models | 0.5 - 2 hours | nih.gov |

| Volume of Distribution (Vd) | General | 2 - 3 L/kg | |

| Plasma Protein Binding | Various Species | ~80% - 85% | tga.gov.au |

| Brain-to-Plasma Ratio | Mouse | 0.16 | nih.govresearchgate.net |

| Rat | ~2.0 | tga.gov.au |

The elimination of retigabine involves both hepatic metabolism and renal excretion. europa.eu The plasma half-life of retigabine is approximately 6 to 10 hours. Total plasma clearance is typically in the range of 0.4 to 0.6 L/h/kg.

The primary metabolic pathways are Phase II reactions, specifically N-glucuronidation and N-acetylation, to form an N-acetyl metabolite (NAMR). tga.gov.au This active metabolite is less potent than the parent compound. tga.gov.au There is no significant metabolism by cytochrome P450 enzymes. europa.eu

There are notable species differences in the excretion pathways of retigabine and its metabolites. In humans, approximately 84% of a dose is recovered in the urine (with 36% as unchanged retigabine, 18% as NAMR, and 24% as glucuronides), and only 14% is found in the feces. In contrast, studies in rats and dogs revealed a different pattern, with an approximate 2:1 feces-to-urine split of the eliminated dose. nih.gov Research involving bile duct-cannulated rats confirmed that a significant portion of the radioactivity found in feces originates from biliary excretion. nih.gov This suggests that biliary excretion is a more prominent elimination pathway in these preclinical models compared to humans. The elimination patterns were similar following both oral and intravenous dosing in these animal models, supporting the significance of biliary excretion. nih.gov

| Parameter | Species/Condition | Value / Finding | Citation |

|---|---|---|---|

| Elimination Half-life (t1/2) | General | 6 - 10 hours | |

| Total Plasma Clearance (CL) | General | 0.4 - 0.6 L/h/kg | |

| Primary Routes of Excretion | Rat & Dog | ~2:1 feces to urine ratio; significant biliary excretion | nih.gov |

| Human (for comparison) | Primarily renal; ~84% in urine, 14% in feces | ||

| Urinary Excretion Profile (Human Data) | Unchanged Retigabine | ~36% of dose | |

| N-acetyl metabolite (NAMR) | ~18% of dose | ||

| Glucuronides | ~24% of dose |

Advanced Analytical Methodologies for Retigabine D4 Dihydrochloride in Research Samples

Development and Validation of Highly Sensitive Bioanalytical Assays for Quantitative Analysis

The development and validation of sensitive and reliable bioanalytical assays are fundamental for determining the concentration of drugs and their metabolites in biological fluids. koreamed.orguc.pt For retigabine (B32265), a variety of analytical techniques have been established to support research and clinical development, ensuring that data regarding its absorption, distribution, metabolism, and excretion (ADME) are accurate. mdpi.comnih.govxjtu.edu.cn These methods are crucial for establishing pharmacokinetic profiles and understanding drug-drug interactions. koreamed.orgnih.gov The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. benthamdirect.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Throughput Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technology for the quantitative analysis of pharmaceuticals in biological matrices due to its superior sensitivity, specificity, and speed. wisdomlib.org This technique allows for the reliable quantification of retigabine and its metabolites, even at very low concentrations. researchgate.netnih.gov Methods have been developed that can measure retigabine down to 1 ng/mL in plasma. nih.gov

A significant advantage of LC-MS/MS is its suitability for high-throughput analysis, which is often required in drug development. researchgate.net The automation of sample preparation, such as using on-line solid-phase extraction (SPE), coupled with rapid chromatographic separations, allows for the analysis of a large number of samples in a short period. researchgate.netnih.gov For instance, an automated on-line SPE LC-MS/MS method allowed for the analysis of up to 200 samples within 24 hours. nih.gov The validation of these methods ensures they are rugged, precise, and accurate for their intended purpose. rsc.org

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Retigabine and its N-acetyl Metabolite in Human Plasma researchgate.netrsc.org

| Parameter | Retigabine | N-acetyl Retigabine |

|---|---|---|

| Linearity Range (ng/mL) | 5 - 2500 | 5 - 2500 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 - 5 | 2.5 - 5 |

| Intra-assay Precision (%CV) | ≤ 7.0% | ≤ 7.0% |

| Inter-assay Precision (%CV) | ≤ 7.0% | ≤ 7.0% |

| Accuracy (% Bias) | < ± 15% | < ± 15% |

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection Techniques (e.g., Fluorescence Detection)

While LC-MS/MS is a powerful tool, high-performance liquid chromatography (HPLC) coupled with other detectors, such as ultraviolet (UV) or fluorescence (FLD), also provides reliable quantification for retigabine. benthamdirect.comnih.gov Fluorescence detectors are particularly useful as they offer high sensitivity and selectivity for compounds that naturally fluoresce or can be derivatized to fluoresce. measurlabs.com The detector works by exciting the analyte with a high-energy light source and measuring the emitted light at a different wavelength, which is characteristic of the compound. measurlabs.com

For example, a simple and rapid HPLC-UV method was developed for the quantification of retigabine in human plasma. nih.gov This method utilized a C18 column and an isocratic mobile phase, demonstrating good linearity, precision, and accuracy, making it suitable for investigating concentration-response relationships. nih.gov Though generally less sensitive than MS/MS, HPLC-FLD can be a cost-effective alternative when extreme sensitivity is not required. uc.ptsemanticscholar.org

Table 2: Comparison of HPLC-UV and LC-MS/MS Methods for Retigabine Analysis

| Feature | HPLC-UV Method nih.gov | LC-MS/MS Method nih.gov |

|---|---|---|

| Detector | Ultraviolet (UV) | Tandem Mass Spectrometer |

| Sensitivity (LLOQ) | 25 ng/mL | 1 ng/mL |

| Sample Preparation | Solid-Phase Extraction | Automated On-line SPE |

| Run Time | 7 minutes | 4 minutes |

| Primary Advantage | Simplicity, cost-effectiveness | High sensitivity, high throughput |

Strategic Utilization of Retigabine-d4 Dihydrochloride as an Internal Standard

In quantitative bioanalysis, an internal standard (IS) is essential for achieving accurate and precise results. scioninstruments.com this compound is a deuterated form of retigabine that serves as an excellent internal standard for the quantification of the parent drug in various biological matrices. sigmaaldrich.comqmx.comcerilliant.com It is commercially available as a certified reference material for this purpose. sigmaaldrich.compharmaffiliates.com

Principles of Isotope Dilution Mass Spectrometry for Enhanced Accuracy and Precision

Isotope dilution mass spectrometry (IDMS) is a gold-standard quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as the internal standard. nih.govnih.gov The principle involves adding a known amount of the isotopically labeled standard (e.g., Retigabine-d4) to the unknown sample before any sample processing steps. nih.gov

Because the stable isotope-labeled standard is chemically identical to the analyte, it behaves the same way during extraction, cleanup, and ionization in the mass spectrometer. nih.gov Any sample loss or variation during the analytical process will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, highly accurate and precise quantification can be achieved, effectively correcting for procedural inconsistencies. nih.govnih.gov

Advantages of Deuterated Analogs in Mitigating Matrix Effects and Improving Assay Robustness

A significant challenge in LC-MS/MS is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, causing either suppression or enhancement of its signal. myadlm.org This can lead to inaccurate and imprecise results.

Deuterated internal standards like Retigabine-d4 are the preferred choice to combat matrix effects. clearsynth.com Key advantages include:

Identical Physicochemical Properties: Deuterated standards have nearly the same retention time, extraction recovery, and ionization efficiency as the non-deuterated analyte.

Co-elution: Because they co-elute from the liquid chromatography column, both the analyte and the internal standard are exposed to the same matrix interferences at the same time.

Compensation for Variability: The internal standard effectively tracks and compensates for any signal suppression or enhancement experienced by the analyte, leading to a more robust and reliable assay. scioninstruments.comclearsynth.com

While the "deuterium isotope effect" can sometimes cause a slight separation in retention time between the analyte and the deuterated standard, which may lead to differential matrix effects in rare cases, stable isotope-labeled standards remain the most effective tools for mitigating matrix effects in quantitative LC-MS/MS assays. myadlm.orgnih.gov

Optimized Sample Preparation Techniques for Complex Biological Matrices in Research

Effective sample preparation is a critical step in bioanalysis, designed to remove interfering substances from complex biological matrices and concentrate the analyte of interest. researchgate.netxjtu.edu.cn The choice of technique depends on the analyte's properties, the matrix, and the analytical method used. For retigabine, several techniques are employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). scioninstruments.comresearchgate.net

A particular challenge in analyzing retigabine is the presence of labile N-glucuronide metabolites, which can degrade back to the parent drug or its N-acetyl metabolite during sample handling and processing, leading to an overestimation of their concentrations. rsc.org This degradation is dependent on temperature, pH, and time, necessitating carefully optimized extraction procedures to ensure accurate quantification. rsc.org

Modern sample preparation often utilizes high-throughput formats, such as 96-well plates for SPE, which can be automated to increase efficiency and reduce sample handling time. nih.govresearchgate.net Micro-elution SPE technology, for example, minimizes the need for post-extraction solvent evaporation, further streamlining the workflow. nih.govresearchgate.net

Table 3: Common Sample Preparation Techniques for Retigabine Analysis in Biological Matrices

| Technique | Principle | Common Use for Retigabine | References |

|---|---|---|---|

| Protein Precipitation (PPT) | A simple method where a solvent (e.g., methanol) is added to precipitate proteins from plasma/serum. | Rapid, but less clean than other methods. Used for initial sample cleanup. | researchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Used to extract retigabine from plasma. | researchgate.net |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Provides a cleaner extract than PPT or LLE. Effective for removing labile metabolites. Often automated in 96-well format. | uc.ptnih.govnih.govnih.gov |

Automated Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Automation in sample preparation has become increasingly vital for high-throughput analysis, offering enhanced precision, reproducibility, and reduced operator-induced variability. researchgate.net

Automated Solid Phase Extraction (SPE)

Automated SPE systems provide a robust and efficient alternative to manual procedures for the extraction of this compound from various matrices. These systems can be programmed to handle multiple samples in parallel, significantly increasing laboratory productivity. rsc.org A key advantage of automated SPE is the ability to achieve consistent processing times and flow rates across all samples, which can be challenging with manual, vacuum-based methods. researchgate.net

One approach involves the use of a liquid-handling platform equipped with a positive pressure unit for passing solutions through the SPE cartridges. researchgate.net This ensures a more uniform flow and can lead to better reproducibility compared to vacuum-based systems. researchgate.net Research comparing manual and automated SPE for drug analysis has demonstrated that automated systems can achieve high levels of precision. researchgate.net For instance, a study evaluating an automated SPE process showed high within-day precision, although this could be influenced by the format used (e.g., 24-column adapter plates vs. 96-deep-well plates). researchgate.net

Another advanced automated technique is on-line SPE, often referred to as column switching. In this setup, the diluted sample is directly injected onto an extraction column, which traps the analyte of interest while allowing the bulk of the matrix to be washed away. The trapped analyte is then eluted onto the analytical column for separation and detection. An automated on-line SPE method developed for the determination of retigabine and its metabolite in plasma allowed for the reliable quantification down to 1 ng/mL with a cycle time of just 4 minutes per sample. researchgate.net This high-throughput method utilized a C2 stationary phase for extraction and was coupled with tandem mass spectrometry for detection. researchgate.net

Interactive Table 1: Comparison of Manual vs. Automated SPE Performance

| Parameter | Manual SPE | Automated SPE (24-column plate) | Automated SPE (96-well plate) |

| Recovery Rate | 90.10% - 104.26% | 88.60% - 108.10% | 72.88% - 95.20% |

| Within-Day Precision | 96.04 ± 4.30% | 98.04 ± 5.52% | 78.16 ± 6.06% |

| Repeatability Precision | 95.26 ± 4.14% | 97.63 ± 4.39% | 74.35 ± 5.89% |

| Limit of Detection (LOD) | 6.85 µg/L | 6.26 µg/L | Not Specified |

| Limit of Quantification (LOQ) | 13.12 µg/L | 6.77 µg/L | Not Specified |

Data adapted from a study on automated SPE for drug determination, illustrating general performance characteristics. researchgate.net

Automated Liquid-Liquid Extraction (LLE)

Automated LLE systems offer significant advantages in terms of throughput, precision, and reduced solvent consumption compared to traditional manual methods. fda.govchromatographyonline.com These platforms can automate the entire LLE process, including the dispensing of immiscible solvents, sample mixing, phase separation, and transfer of the analyte-containing phase for further analysis. fda.gov Key features of modern automated LLE systems include conductive liquid level sensing for precise phase boundary detection and bulk dispensing modules for organic solvents, which minimize handling and evaporation. fda.gov

While specific applications detailing the automated LLE of this compound are not extensively published, the principles are broadly applicable. The selection of an appropriate organic solvent is critical and is based on the partition coefficient (K) of the analyte, which describes its distribution between the aqueous and organic phases. uc.pt Automated systems can rapidly screen various solvents and conditions to optimize extraction efficiency. researchgate.net For instance, an automated LLE procedure based on a 96-well plate format has been successfully used for the determination of retigabine and its N-acetyl metabolite in human plasma and urine, demonstrating the feasibility of this high-throughput approach. uc.pt

Protein Precipitation and Other Cleanup Procedures for Biological Sample Analysis

For the analysis of this compound in biological fluids like plasma and serum, the removal of proteins is a critical first step to prevent column clogging and interference with the analytical signal.

Protein Precipitation (PPT)

Protein precipitation is a widely used, straightforward, and rapid method for sample cleanup in bioanalysis. chromatographyonline.com It involves the addition of a precipitating agent, typically an organic solvent such as acetonitrile (B52724) or methanol (B129727), to the biological sample. researchgate.netresearchgate.net This denatures and precipitates the proteins, which can then be separated by centrifugation.

Several bioanalytical methods for retigabine in human plasma employ a simple protein precipitation step. researchgate.netnih.gov For example, a common procedure involves adding methanol to a small aliquot of plasma (e.g., 100 µL) to precipitate proteins. researchgate.net Another approach utilizes ice-cold acetonitrile for the same purpose. researchgate.net Following precipitation and centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed. waters.com

While protein precipitation is fast and easy to automate, its primary drawback is its low selectivity, as it may not remove other endogenous components like phospholipids, which can cause ion suppression or enhancement in mass spectrometry-based assays. chromatographyonline.com

Other Cleanup Procedures

In addition to protein precipitation, other cleanup procedures are employed, often in combination, to achieve cleaner sample extracts. A spectrofluorimetric method for determining retigabine in rabbit plasma utilized a protein precipitation step followed by liquid-liquid extraction to enhance sensitivity and remove interferences. nih.gov This combined approach yielded high recovery rates, demonstrating its effectiveness. nih.gov

The choice of sample preparation method—be it SPE, LLE, or PPT—depends on the specific requirements of the assay, including the desired sensitivity, the complexity of the matrix, and the available instrumentation. For instance, while protein precipitation is simple, SPE often provides a cleaner extract, which can be crucial for achieving the lowest limits of detection. chromatographyonline.com A review of analytical methods for newer antiepileptic drugs highlights that conventional techniques like LLE, SPE, and PPT remain the most widely used for compounds like retigabine. uc.pt The lability of certain retigabine metabolites, such as N-glucuronides, which can revert to the parent compound, necessitates careful consideration of sample handling and preparation to avoid overestimation of retigabine concentrations. rsc.orgnih.gov

Interactive Table 2: Overview of Sample Cleanup Procedures for Retigabine Analysis

| Cleanup Procedure | Matrix | Key Features |

| Protein Precipitation (PPT) | Plasma, Serum | Simple, rapid; uses solvents like methanol or acetonitrile. researchgate.netwaters.com |

| PPT followed by LLE | Rabbit Plasma | Enhanced sensitivity and cleaner extracts; high recovery rates (91-105%). nih.gov |

| On-line SPE | Plasma | Automated, high-throughput; combines extraction and analysis. researchgate.net |

Investigational Applications of Retigabine D4 in Neuroscience and Drug Discovery Research

Probing Neuronal Excitability and Homeostasis in Defined In Vitro and Ex Vivo Models

Retigabine (B32265) and its deuterated form are instrumental in studying the fundamental mechanisms of neuronal function. The primary mechanism of action for Retigabine is the positive modulation of Kv7 (KCNQ) voltage-gated potassium channels, which are responsible for generating the M-current. nih.govpharmacompass.com The M-current is a non-inactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling excitability. escholarship.orgnih.gov By enhancing this current, Retigabine effectively reduces neuronal excitability, a property that is explored extensively in various experimental models. nih.govnih.gov

Electrophysiological techniques, particularly patch-clamp recordings, are the gold standard for directly measuring the effects of compounds on ion channel activity. In dissociated neuronal cultures and acute brain slices from various brain regions, researchers apply Retigabine to characterize its influence on the M-current. researchgate.netnih.gov

Studies have consistently shown that Retigabine shifts the voltage-dependence of Kv7 channel activation to more hyperpolarized potentials, meaning the channels open at lower levels of depolarization. escholarship.org This action enhances the M-current, leading to membrane hyperpolarization and a reduced likelihood of action potential firing. nih.govresearchgate.net For instance, in pyramidal neurons of the prefrontal cortex, Retigabine application activates the M-current, hyperpolarizes the resting membrane potential, and increases the current required to elicit an action potential (rheobase). researchgate.netresearchgate.net The use of Retigabine-d4 as a stable reference compound in such experiments ensures that the observed effects are attributable to the parent molecule rather than its rapidly formed metabolites.

Table 1: Reported Electrophysiological Effects of Retigabine in Neuronal Preparations

| Parameter | Effect of Retigabine | Neuronal Model | Reference |

| M-current (IM) | Activation/Enhancement | PFC Layer V Pyramidal Neurons | researchgate.net |

| Resting Membrane Potential | Hyperpolarization | ALS-derived Motor Neurons | researchgate.net |

| Rheobase | Increase | ALS-derived Motor Neurons | researchgate.net |

| Spike Frequency | Decrease | PFC Layer V Pyramidal Neurons | researchgate.net |

| Late Subexcitability | Development | Human C-type Nerve Fibers | nih.gov |

This table is generated based on data from studies using the non-deuterated parent compound, Retigabine, which forms the basis for investigational work with its deuterated analogs.

By enhancing the M-current, Retigabine potently modulates neuronal firing patterns. A key effect is the suppression of repetitive firing or burst generation, which is a hallmark of neuronal hyperexcitability. nih.govnih.gov In current-clamp recordings, application of Retigabine reduces the number of action potentials fired in response to a depolarizing stimulus. researchgate.netresearchgate.net This effect on "spike frequency adaptation" is a direct consequence of the enhanced outward potassium current that counteracts excitatory inputs. nih.gov

Beyond the single-cell level, Retigabine also influences the synchronized activity of neuronal networks, known as network oscillations. These oscillations, particularly in the gamma frequency band (30-80 Hz), are associated with higher cognitive functions but can also be involved in pathological states like epilepsy. Studies have shown that Retigabine can attenuate the power of gamma oscillations in brain regions like the hippocampus and prefrontal cortex. biorxiv.org The use of Retigabine-d4 in these studies helps to provide a stable metabolic profile, allowing researchers to more clearly delineate the direct pharmacological effects on firing patterns and network dynamics from the influence of potential active metabolites.

Electrophysiological Recordings in Dissociated Neuronal Cultures and Acute Brain Slices to Study M-Current Modulation

Facilitating Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Kv7 Channel Modulators

Retigabine, despite its efficacy, was withdrawn from the market, creating a need for new Kv7 modulators with improved properties. acs.orgnih.gov It now serves as a crucial prototype or "lead compound" for the design of next-generation therapies. researchgate.net Structure-activity relationship (SAR) studies systematically modify the Retigabine scaffold to understand which chemical features are essential for its activity. Structure-property relationship (SPR) studies aim to optimize physicochemical and pharmacokinetic properties, such as metabolic stability. frontiersin.orgbiosolveit.de

Researchers have synthesized numerous Retigabine analogs to improve its profile. acs.orgnih.gov Key strategies include:

Improving Metabolic Stability: A major liability of Retigabine is its susceptibility to oxidation, which can form reactive quinone diimine metabolites. acs.orgresearchgate.net One approach to prevent this is to modify the triaminophenyl ring. researchgate.netacs.org Another strategy is the introduction of electron-withdrawing groups, such as fluorine, to the aniline (B41778) ring, as seen in the analog SF0034, which demonstrated improved metabolic stability and higher potency than Retigabine. acs.orgnih.gov

Enhancing Receptor Selectivity: Retigabine activates several neuronal Kv7 subtypes (Kv7.2-7.5). plos.org For certain therapeutic applications, selectivity for specific subtypes (e.g., Kv7.2/7.3 heteromers) may be desirable to maximize efficacy and minimize side effects. researchgate.net By exploring modifications to different parts of the Retigabine molecule, scientists have developed analogs like RL-81, which is significantly more potent than Retigabine, and others that show selectivity for different Kv7 channel compositions. acs.orgplos.orgresearchgate.net

Table 2: Examples of Investigational Retigabine Analogs and Their Properties

| Compound | Structural Modification | Key Finding | Reference |

| SF0034 | Fluorine substituent on the tri-aminophenyl ring | ~5x more potent than Retigabine; improved metabolic stability. | acs.orgnih.gov |

| RL-81 | CF3 group on the benzylamine (B48309) moiety of SF0034 | >15x more potent than Retigabine as a Kv7 activator in vitro. | acs.org |

| Compound 60 | Novel scaffold designed for photostability | Potent, photochemically stable, with a longer half-life and higher brain distribution than Retigabine. | researchgate.net |

| Compound 23a | Conformationally restricted scaffold | ~10x more potent than Retigabine on Kv7.2 channels. | unibas.it |

Deuterated analogs like Retigabine-d4 are powerful tools in lead optimization. biosolveit.de The "deuterium switch" is a medicinal chemistry strategy where hydrogen atoms at sites of metabolism are replaced with deuterium (B1214612). nih.govnih.gov This can slow down the rate of metabolic breakdown, potentially improving a drug's pharmacokinetic profile by increasing its half-life and exposure. juniperpublishers.comresearchgate.net

In the context of Retigabine, creating deuterated versions of new analogs allows researchers to:

Probe Metabolic Hotspots: By selectively deuterating different positions on a molecule, chemists can identify the primary sites of metabolic attack.

Improve Pharmacokinetics: Slowing metabolism can lead to a longer duration of action and potentially lower, less frequent dosing. nih.gov

Reduce Toxic Metabolites: If a toxic metabolite is formed via a specific metabolic pathway, deuteration at that site can "shunt" metabolism towards safer pathways. nih.govjuniperpublishers.com

The application of deuteration, as exemplified by the existence of Retigabine-d4, is a sophisticated strategy used during drug discovery to refine lead compounds into viable drug candidates with optimized efficacy and safety profiles. nih.gov

Design and Synthesis of Novel Retigabine Analogs with Modified Metabolic Stability or Receptor Selectivity

Research into Novel Therapeutic Strategies for Neurological Disorders

The understanding gained from studying Retigabine and its analogs, including Retigabine-d4, is paving the way for novel therapeutic approaches for a range of neurological disorders characterized by neuronal hyperexcitability. nih.govresearchgate.net While initially developed for epilepsy, the mechanism of M-current enhancement has broader therapeutic potential. bioline.org.brnih.gov

Research has shown that Retigabine is effective in animal models of neuropathic pain, where it can alleviate pain-like behaviors. nih.govresearchgate.net There is also evidence for its potential use in anxiety disorders. nih.gov More recently, the role of neuronal hyperexcitability in the pathogenesis of neurodegenerative diseases like Alzheimer's has become a focus. Studies have explored the use of Retigabine to reduce neuronal firing and ameliorate pathology in mouse models of Alzheimer's disease. nih.gov

By designing next-generation Kv7 openers with improved stability (informed by deuteration studies) and selectivity, researchers aim to develop targeted therapies for these and other neurological conditions, moving beyond symptomatic treatment to address underlying pathological mechanisms of neuronal dysfunction. frontiersin.orgmdpi.com

Investigating the Role of Kv7 Channels in Animal Models of Neuronal Hyperexcitability (e.g., epilepsy, neuropathic pain, anxiety) with a Focus on Underlying Mechanisms

The primary mechanism of action for retigabine involves the opening of neuronal Kv7 (KCNQ) potassium channels, which helps to stabilize the neuronal membrane potential and reduce excitability. targetmol.combiosynth.com It is hypothesized that Retigabine-d4 Dihydrochloride would share this mechanism.

Epilepsy: Retigabine has demonstrated broad efficacy in various animal models of epilepsy, including those resistant to conventional antiepileptic drugs. It is anticipated that this compound would be investigated in similar models, such as the maximal electroshock (MES) and 6-Hz seizure models, to determine if its potentially altered pharmacokinetic profile translates to improved seizure control or a more favorable dosing regimen.

Neuropathic Pain: Neuronal hyperexcitability is a key factor in the pathophysiology of neuropathic pain. Retigabine has been shown to alleviate pain-like behaviors in animal models of this condition. biosynth.com Research into this compound would likely explore its effects in models such as the spared nerve injury (SNI) or chronic constriction injury (CCI) models in rodents to assess its potential as a treatment for neuropathic pain.

Anxiety: Given the role of neuronal excitability in anxiety disorders, retigabine has also been studied in animal models of anxiety, where it has shown anxiolytic-like effects. biosynth.com Future preclinical studies on this compound would be expected to utilize models like the elevated plus-maze or light-dark box tests to evaluate its potential in this therapeutic area.

Due to the lack of specific published data on this compound, a data table of research findings cannot be generated at this time.

Exploring Synergistic and Additive Pharmacological Interactions with Other Investigational Compounds in Preclinical Studies

The unique mechanism of action of retigabine suggests its potential for use in combination with other therapeutic agents. Studies on the non-deuterated compound have explored its interactions with other antiepileptic drugs and have noted its potential for additive or synergistic effects.

A key area of investigation for this compound would be its interaction with other investigational compounds. For example, studies have shown that retigabine acts in synergy with GABA, a major inhibitory neurotransmitter. It would be of significant interest to determine if the deuterated analog maintains or enhances this synergistic relationship.

Preclinical studies would likely involve co-administration of this compound with other antiepileptic drugs or compounds targeting different pathways involved in neuronal hyperexcitability. The goal would be to identify combinations that offer enhanced efficacy or allow for lower doses of each compound, potentially reducing side effects.

As with the previous section, the absence of specific preclinical data on the pharmacological interactions of this compound prevents the creation of a detailed data table.

Conclusion and Future Research Perspectives on Deuterated Kv7 Channel Modulators

Summary of Retigabine-d4's Unique Contributions as a Research Tool

Retigabine (B32265), a well-characterized Kv7 potassium channel opener, has been a valuable tool in neuroscience research for its ability to modulate neuronal excitability. frontiersin.orgoncotarget.comrupress.orgnih.gov The deuterated analog, Retigabine-d4 Dihydrochloride, offers unique advantages that extend its utility as a research tool, primarily stemming from the kinetic isotope effect. The replacement of hydrogen with deuterium (B1214612) at specific metabolic "hot spots" can significantly slow down the rate of metabolic breakdown. nih.govresearchgate.netjuniperpublishers.cominformaticsjournals.co.inassumption.edu

The primary and most documented contribution of this compound in a research setting is its role as a stable isotopically labeled (SIL) internal standard in quantitative bioanalysis. juniperpublishers.com In studies investigating the pharmacokinetics of Retigabine, the use of a deuterated standard is crucial for accurate quantification using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net Because Retigabine-d4 has nearly identical physicochemical properties to the parent drug, it co-elutes during chromatography and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This allows it to serve as a reliable internal reference to correct for variability during sample preparation and analysis, leading to more precise and accurate measurements of the non-deuterated drug in biological matrices.

Beyond its use as an internal standard, the enhanced metabolic stability of Retigabine-d4 offers a more controlled means to study the on-target effects of Kv7 channel activation in vitro and in vivo. By reducing the rate of metabolism, researchers can achieve more stable and predictable concentrations of the active compound over the course of an experiment. This is particularly advantageous in prolonged studies of neuronal networks or in animal models of diseases like epilepsy, where maintaining consistent drug exposure is critical for elucidating the therapeutic mechanisms and downstream effects of Kv7 channel modulation. nih.gov The reduced metabolic breakdown minimizes the confounding influence of metabolites, some of which may have their own biological activity or toxicity, thus ensuring that the observed effects are more directly attributable to the parent compound's action on Kv7 channels. juniperpublishers.com

| Feature of Retigabine-d4 | Research Application | Benefit |

| Increased Mass | Internal Standard for Mass Spectrometry | Accurate quantification of Retigabine in biological samples. |

| Enhanced Metabolic Stability | In Vitro & In Vivo Pharmacology Studies | More stable compound concentrations, reduced influence of metabolites. |

| Kinetic Isotope Effect | Mechanistic Studies | Potential to study the role of specific metabolic pathways in Retigabine's effects. |

Emerging Research Avenues for Deuterated Analogs in Understanding Ion Channel Physiology and Pathology

The successful application of deuteration in modifying the pharmacokinetic profiles of drugs has spurred interest in developing novel deuterated analogs of other Kv7 channel modulators. This research is branching into several promising areas, aiming to create next-generation research tools and potential therapeutics with improved properties.

One key area of investigation is the development of deuterated Kv7 channel openers with enhanced subtype selectivity. The Kv7 channel family consists of five different subunits (Kv7.1-Kv7.5), which can form various homo- and heterotetrameric channels with distinct tissue distributions and physiological roles. oncotarget.com For instance, Kv7.2/7.3 channels are predominantly found in neurons and are a key target for epilepsy, while Kv7.1 is crucial for cardiac function. oncotarget.comnih.gov By strategically placing deuterium atoms on a modulator's scaffold, it may be possible to subtly alter its interaction with the binding pocket of different Kv7 subtypes, thereby enhancing its selectivity. This could lead to the development of research tools that can probe the function of specific Kv7 channel compositions in different physiological and pathological contexts, such as neuropathic pain, anxiety, and even some forms of cancer. oncotarget.comnih.gov

Another emerging avenue is the use of deuterated analogs to study the kinetic isotope effect on ion channel gating and drug-channel interactions directly. While deuterating the drug is common, studies using heavy water (D₂O) have shown that the isotope effect can influence the channel's gating kinetics itself. nih.govnih.gov This suggests that deuterated ligands could be used to explore the dynamics of the drug-channel binding and unbinding process, as well as the conformational changes that occur during channel activation. Such studies could provide invaluable insights into the fundamental biophysics of ion channel function and the mechanism of action of channel modulators.

Furthermore, research is ongoing to develop deuterated Kv7 modulators with improved brain penetration and reduced off-target effects. acs.org The physicochemical changes induced by deuteration, although subtle, can influence properties like lipophilicity, which in turn affects a molecule's ability to cross the blood-brain barrier. juniperpublishers.com By optimizing these properties, researchers can design more effective tools for studying the role of Kv7 channels in the central nervous system.

| Research Avenue | Focus | Potential Impact |

| Subtype-Selective Deuterated Modulators | Designing analogs with higher affinity for specific Kv7 channel subtypes (e.g., Kv7.2/7.3 vs. Kv7.4/7.5). | More precise tools to study the roles of different Kv7 channels in health and disease. |

| Kinetic Isotope Effect Studies | Using deuterated ligands and solvents to investigate the biophysics of channel gating and drug binding. | Deeper understanding of ion channel function and pharmacology. |

| Optimized Physicochemical Properties | Modifying deuterated analogs to improve brain penetration and reduce off-target effects. | More effective and safer research tools and potential therapeutics for CNS disorders. |

| Deuterated Prodrugs | Developing deuterated versions of Kv7 modulator prodrugs for improved metabolic activation. | Enhanced therapeutic efficacy and reduced side effects. |

Methodological Advancements in Isotopic Labeling and Bioanalytical Techniques for Comprehensive Drug Discovery and Development

The growing interest in deuterated compounds and other isotopically labeled molecules has been paralleled by significant advancements in the methodologies used to create and analyze them. These techniques are becoming increasingly sophisticated, enabling more detailed and comprehensive studies in drug discovery and development.

In the realm of isotopic labeling, segmental isotope labeling has emerged as a powerful technique for studying large proteins like ion channels. nih.govportlandpress.comacs.orgrsc.orgnih.gov This method involves ligating together different segments of a protein, where only specific segments are isotopically labeled. For complex membrane proteins like Kv7 channels, this allows researchers to use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to focus on specific domains, such as the voltage-sensing domain or the pore domain where drugs like Retigabine bind. nih.govacs.org This simplifies complex spectra and provides high-resolution structural information about drug-channel interactions that would be difficult to obtain with uniformly labeled proteins.

Bioanalytical techniques, particularly those based on mass spectrometry (MS) , have also seen remarkable progress. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a technique that monitors the exchange of backbone amide hydrogens with deuterium in the solvent. nih.govnih.govacs.org By comparing the rate of exchange in the presence and absence of a ligand, researchers can identify the regions of the protein that are shielded from the solvent upon binding, thus mapping the binding site. nih.govdrughunter.com This method is invaluable for understanding how deuterated modulators interact with their ion channel targets.

Furthermore, the integration of ion mobility spectrometry with mass spectrometry (IM-MS) is providing new dimensions to the analysis of proteins and their complexes. rsc.org IM-MS separates ions based on their size and shape, offering insights into the conformational changes that occur when a ligand binds to a protein. rsc.org This can be particularly useful for studying how deuterated compounds might subtly alter the structure and dynamics of an ion channel.

These advanced techniques, summarized in the table below, are providing researchers with an unprecedented level of detail in their investigations of deuterated compounds and their biological targets, paving the way for more rational drug design and a deeper understanding of molecular pharmacology.

| Technique | Description | Application in Deuterated Drug Research |

| Segmental Isotope Labeling | Ligation of specifically labeled protein segments. nih.govportlandpress.comacs.orgrsc.orgnih.gov | High-resolution NMR studies of drug binding sites on specific ion channel domains. |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures deuterium uptake to probe protein conformation and dynamics. nih.govnih.govacs.org | Mapping the binding sites of deuterated ligands on their protein targets. drughunter.com |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions by size and shape, providing conformational information. rsc.org | Characterizing subtle changes in protein structure and dynamics upon binding of a deuterated compound. |

| Advanced LC-MS/MS | Highly sensitive and specific quantification of molecules in complex mixtures. | Precise pharmacokinetic analysis of deuterated drugs and their metabolites. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and characterization of Retigabine-d4 Dihydrochloride for reproducibility?

- Methodological Answer : Synthesis protocols should prioritize isotopic purity (deuterium incorporation at the d4 position) using deuterated precursors and controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere). Characterization requires tandem techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm deuterium placement via <sup>2</sup>H NMR or <sup>1</sup>H NMR signal suppression.

- High-Performance Liquid Chromatography (HPLC) with UV detection: Verify purity (>99%) and retention time consistency against non-deuterated analogs.

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup>) and isotopic distribution patterns .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase LC-MS/MS is optimal for sensitivity and specificity. Key parameters:

- Column : C18 with ion-pairing agents (e.g., trifluoroacetic acid) to enhance retention of polar metabolites.

- Internal Standards : Use isotopically labeled analogs (e.g., Retigabine-d8) to correct for matrix effects.

- Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. How should this compound be stored to maintain stability during long-term studies?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-resistant containers. For aqueous solutions, use pH 3–5 buffers (e.g., citrate) to prevent hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products (e.g., free base or oxidized forms) .

Advanced Research Questions

Q. How can deuterium kinetic isotope effects (KIEs) influence the pharmacokinetic profiling of this compound?

- Methodological Answer : Design compartmental pharmacokinetic models to assess KIEs on metabolic clearance. Key steps:

- In vitro assays : Compare CYP450-mediated metabolism (e.g., human liver microsomes) of deuterated vs. non-deuterated forms.

- In vivo studies : Administer equimolar doses to animal models and measure plasma half-life (t1/2) and AUC using LC-MS/MS.

- Statistical analysis : Use ANOVA to evaluate significance of deuterium-induced metabolic slowdown .

Q. What experimental strategies resolve contradictions in reported mechanisms of this compound’s neuronal potassium channel activation?

- Methodological Answer : Combine electrophysiology (patch-clamp recordings) with molecular dynamics simulations :

- In vitro electrophysiology : Measure Kv7.2/7.3 current potentiation in transfected HEK293 cells under varying concentrations.

- In silico docking : Use cryo-EM structures of Kv7 channels to model deuterium’s steric effects on binding affinity.

- Meta-analysis : Apply Cochrane systematic review principles to reconcile conflicting datasets, prioritizing studies with validated positive controls .

Q. How can researchers address isotopic scrambling during metabolic studies of this compound?

- Methodological Answer : Implement high-resolution mass spectrometry (HRMS) to track deuterium retention in metabolites. For example:

- Fragmentation patterns : Compare MS/MS spectra of parent drug and metabolites (e.g., glucuronides) to identify deuterium loss.

- Stable isotope tracing : Co-administer <sup>13</sup>C-labeled glucose to distinguish endogenous vs. drug-derived metabolites.

- Quality control : Include blank matrices and synthetic metabolite standards to exclude artifacts .

Q. What methodologies assess the ecotoxicological risks of this compound in non-target organisms?

- Methodological Answer : Conduct microcosm studies to evaluate bioaccumulation and trophic transfer:

- Acute toxicity assays : Expose Daphnia magna or zebrafish embryos to graded concentrations (OECD Test No. 202/203).

- Soil mobility : Use column chromatography to measure adsorption coefficients (Kd) in different soil types.

- Data gaps : Cite limitations per REACH guidelines if persistence or bioaccumulation data are unavailable .

Q. How should ethical considerations shape in vivo studies of this compound’s neuroprotective effects?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical trials:

- Animal models : Justify species selection (e.g., transgenic mice for Kv7 channel mutations) and minimize sample size via power analysis.

- Endpoint criteria : Define humane endpoints (e.g., maximal tumor size or weight loss threshold) to reduce suffering.

- Data transparency : Publish raw electrophysiology datasets in repositories like Dryad to enable independent validation .

Notes on Evidence Utilization

- Synthesis and Stability : (Kanto Reagents) and 6 (Beilstein guidelines) informed protocols for reproducible synthesis.

- Analytical Methods : (GC-FID methodology) and 10 (analytical reproducibility) guided LC-MS/MS validation.

- Ethics and Reporting : (systematic reviews) and 19 (ethical codes) ensured rigorous data interpretation and transparency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.